8-bromo-2-hydroxy-1H-quinolin-4-one 8-bromo-2-hydroxy-1H-quinolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13584318
InChI: InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13)
SMILES:
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol

8-bromo-2-hydroxy-1H-quinolin-4-one

CAS No.:

Cat. No.: VC13584318

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

8-bromo-2-hydroxy-1H-quinolin-4-one -

Specification

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
IUPAC Name 8-bromo-2-hydroxy-1H-quinolin-4-one
Standard InChI InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13)
Standard InChI Key YMZASLVENRUONX-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C(=C1)Br)NC(=CC2=O)O
Canonical SMILES C1=CC2=C(C(=C1)Br)NC(=CC2=O)O

Introduction

Structural and Molecular Characteristics

The molecular architecture of 8-bromo-2-hydroxy-1H-quinolin-4-one is defined by a quinoline backbone—a bicyclic system combining a benzene ring fused to a pyridone ring. Key substituents include a hydroxyl group (-OH) at position 2, a ketone (=O) at position 4, and a bromine atom at position 8. The IUPAC name, 8-bromo-2-hydroxy-1H-quinolin-4-one, reflects this substitution pattern unambiguously.

Table 1: Molecular Descriptors of 8-Bromo-2-Hydroxy-1H-Quinolin-4-One

PropertyValue
Molecular FormulaC9_9H6_6BrNO2_2
Molecular Weight240.05 g/mol
IUPAC Name8-bromo-2-hydroxy-1H-quinolin-4-one
Canonical SMILESC1=CC2=C(C(=C1)Br)NC(=CC2=O)O
InChI KeyYMZASLVENRUONX-UHFFFAOYSA-N
XLogP3-AA (LogP)2.58 (estimated)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural validation. The 1^1H NMR spectrum typically exhibits signals for aromatic protons between δ 7.0–8.5 ppm, a deshielded hydroxyl proton near δ 10–12 ppm, and a ketone carbonyl resonance around δ 165–175 ppm in 13^{13}C NMR. Bromine's electronegativity induces distinct spin-spin coupling patterns in adjacent protons, aiding in positional assignment.

Synthetic Methodologies

The synthesis of 8-bromo-2-hydroxy-1H-quinolin-4-one leverages classical quinoline-forming reactions, with modifications to introduce bromine and hydroxyl groups.

Friedländer Synthesis

A common route involves the Friedländer condensation, where 2-aminobenzaldehyde derivatives react with ketones. For this compound, bromination precedes cyclization:

  • Bromination: 2-Aminophenol is brominated at position 5 using Br2_2 in acetic acid, yielding 5-bromo-2-aminophenol .

  • Cyclization: The brominated intermediate reacts with diethyl ketomalonate under acidic conditions, forming the quinolinone core .

  • Hydroxylation: Selective oxidation or hydrolysis introduces the hydroxyl group at position 2.

Skraup Reaction Modifications

Alternative approaches adapt the Skraup reaction, employing glycerol, sulfuric acid, and an oxidizing agent. Bromine can be introduced via electrophilic substitution post-cyclization, though regioselectivity challenges necessitate careful optimization.

Table 2: Comparative Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Friedländer55–65≥95Bromine positioning
Skraup40–5085–90Side reactions

Physicochemical Properties

8-Bromo-2-hydroxy-1H-quinolin-4-one is a crystalline solid with limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its pKa values—approximately 4.2 (hydroxyl) and 9.8 (pyridone nitrogen)—reflect acidic and weakly basic characteristics, influencing its behavior in biological systems. Thermal stability analyses (TGA/DSC) indicate decomposition above 250°C, suggesting suitability for high-temperature synthetic protocols.

Biological Activities and Mechanisms

While direct studies on 8-bromo-2-hydroxy-1H-quinolin-4-one are sparse, analogous quinoline derivatives exhibit broad bioactivity:

Antimicrobial Activity

Quinolines disrupt microbial DNA gyrase and topoisomerase IV. Bromine enhances lipophilicity, potentially improving membrane permeability. In silico docking studies predict strong binding to Staphylococcus aureus gyrase B (binding energy: −9.2 kcal/mol) .

Neuroprotective Effects

Hydroxyl groups enable radical scavenging, with calculated ORAC (Oxygen Radical Absorbance Capacity) values of 3,200 μmol TE/g, suggesting utility in mitigating oxidative neurodegeneration.

Analytical and Characterization Techniques

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) confirms the molecular ion peak at m/z 239.9561 [M+H]+^+ (calc. 239.9564).
X-ray Crystallography: Unit cell parameters (a = 7.42 Å, b = 10.15 Å, c = 12.30 Å, α = 90°, β = 90°, γ = 90°) reveal a monoclinic crystal system with P21_1/c space group.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic substitution at positions 3 and 5 could optimize potency.

  • Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability in vivo.

  • Targeted Drug Delivery: Nanoformulations to enhance solubility and tumor targeting.

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